molecular formula C16H18N6O6 B4963516 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline

Número de catálogo B4963516
Peso molecular: 390.35 g/mol
Clave InChI: IOPJJEXDYBXZJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline, also known as DNQX, is a synthetic compound that belongs to the class of quinoxaline derivatives. DNQX is widely used in scientific research as a potent antagonist of glutamate receptors, specifically AMPA and kainate receptors. DNQX is a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes.

Mecanismo De Acción

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline acts as a competitive antagonist of AMPA and kainate receptors, which are ionotropic glutamate receptors. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline binds to the receptor's ligand-binding site and prevents the binding of glutamate, thereby inhibiting the receptor's activation. This inhibition leads to a reduction in the excitatory postsynaptic potential and synaptic transmission.
Biochemical and Physiological Effects:
The blockade of AMPA and kainate receptors by 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has several biochemical and physiological effects. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has been shown to reduce synaptic transmission, inhibit long-term potentiation, and impair learning and memory processes. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has also been shown to have anticonvulsant effects and reduce neuronal damage in animal models of epilepsy and stroke.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline is a potent and selective antagonist of AMPA and kainate receptors, making it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline can be used to selectively block AMPA and kainate receptors, without affecting other glutamate receptor subtypes. However, 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has some limitations, including its short half-life and poor solubility in aqueous solutions.

Direcciones Futuras

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has been a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. However, there is still much to learn about the complex mechanisms underlying glutamate receptor function and dysfunction. Future research directions could include the development of more potent and selective AMPA and kainate receptor antagonists, the investigation of the role of glutamate receptors in neurodegenerative diseases, and the development of novel therapeutic strategies targeting glutamate receptors.

Métodos De Síntesis

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline can be synthesized using a multi-step process starting from 2,3-dichloroquinoxaline. The first step involves the reaction of 2,3-dichloroquinoxaline with morpholine to form 2,3-di-4-morpholinylquinoxaline. The second step involves the nitration of 2,3-di-4-morpholinylquinoxaline with nitric acid and sulfuric acid to form 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline.

Aplicaciones Científicas De Investigación

2,3-di-4-morpholinyl-6,7-dinitroquinoxaline is widely used in scientific research as a potent antagonist of glutamate receptors, specifically AMPA and kainate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic transmission, plasticity, and neuronal development. 2,3-di-4-morpholinyl-6,7-dinitroquinoxaline has been used to investigate the role of glutamate receptors in various physiological and pathological processes, including learning and memory, epilepsy, stroke, and neurodegenerative diseases.

Propiedades

IUPAC Name

4-(3-morpholin-4-yl-6,7-dinitroquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O6/c23-21(24)13-9-11-12(10-14(13)22(25)26)18-16(20-3-7-28-8-4-20)15(17-11)19-1-5-27-6-2-19/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPJJEXDYBXZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC(=C(C=C3N=C2N4CCOCC4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Morpholin-4-yl-6,7-dinitroquinoxalin-2-yl)morpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.